Home > Products > Screening Compounds P7245 > N-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide
N-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide -

N-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide

Catalog Number: EVT-5595359
CAS Number:
Molecular Formula: C16H18FNO4S
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Compound Description: This compound is a newly synthesized bio-functional hybrid molecule. It was synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. The compound has been fully characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, UV, and mass spectrometry. []

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

  • Compound Description: This compound is a potentially bioactive compound synthesized through a Michael addition reaction using 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst. []
  • Compound Description: This compound belongs to the N-(2,4-diaryltetrahydroquinolin-1-yl)furan-2-carboxamide derivative family and exhibits potential therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator activities. []

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Compound Description: This compound was synthesized via a 'one-pot' reductive cyclization reaction using sodium dithionite. Its structure was confirmed using IR, 1H-NMR, 13C-NMR, and LC-MS data. []

1-(4-Amino­phenyl)-3-(3,4-di­methoxy­phenyl)­prop-2-en-1-one

  • Compound Description: This compound is a chalcone derivative characterized by a s-cis configuration of the keto group with respect to the olefinic double bond. The molecule exhibits intermolecular interactions, including N—H⋯O hydrogen bonding and C—H⋯π interactions. []

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

  • Compound Description: EDMT is a molecule with a tetrahydropyrimidine core structure, characterized by UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectral techniques. []

S29: 1-(2-Chloro-2-(4-chlorophenyl-ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d] pyrimidin-4-amine

  • Compound Description: S29 is an anticancer drug that acts as a cytoplasmic tyrosine kinase (c-SRC) inhibitor. It's currently being investigated for its anti-tumoral effects on aggressive neuroblastomas. []
  • Relevance: While S29 does not share the 3,4-dimethoxyphenyl moiety with N-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide, it's relevant in the context of using graphene-based drug delivery systems. Research suggests that graphene oxide (GO) nanosheets can be used as carriers for S29 to enhance its therapeutic efficacy. [, ]

2-chloro-N-(1-(3,4-dimethoxyphenyl) propan-2-yl)-2-phenylacetamide (IQP)

  • Compound Description: IQP is a newly synthesized molecule with structural similarities to papaverine, a known smooth muscle relaxant. This compound was designed to potentially affect muscle tonus and contractile activity. []

2-(3,4-Dimethoxyphenyl)-1H-benz(or pyrido)azoles

  • Compound Description: This series of compounds includes benzimidazoles and imidazopyridines, with variations in substituents on the benzazole core. []
  • Relevance: These compounds are structurally related to N-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide through the 2-(3,4-dimethoxyphenyl) moiety. The research indicates that incorporating specific substituents on the phenyl ring of these compounds can significantly enhance their cytotoxicity against tumor cell lines. []

4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones

  • Compound Description: This series of compounds was investigated for their inhibitory activity against phosphodiesterase (PDE) enzymes. Specifically, these compounds showed selective inhibition of PDE4, a target for various therapeutic applications. []

(E)-Methyl 3-(3,4-dimethoxyphenyl)-2-[(1,3-dioxoisoindolin-2-yl)methyl]acrylate

  • Compound Description: This compound features an isoindole ring system oriented at a specific dihedral angle to the benzene ring. Intramolecular C—H⋯O hydrogen bonds stabilize the molecular conformation. []

N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine

  • Compound Description: This compound, synthesized via a Dimroth rearrangement, acts as an inhibitor of CLK1 and DYRK1A kinases. []
  • Compound Description: This series of novel sulfonamide derivatives exhibit potent in vitro anticancer activity, particularly against human hepatocellular carcinoma (HepG2) and human medulloblastoma (Daoy) cell lines. Some derivatives also demonstrate significant inhibitory activity against vascular endothelial growth factor receptor (VEGFR)-2. []

(+)-5-(3,4-Dimethoxyphenyl)-4-[[N- [(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl]oxazole and Its Enantiomer

  • Compound Description: These compounds, synthesized using chiral auxiliary-bearing isocyanides, exhibit strong fluorescence properties. []

5-Alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives

  • Compound Description: These groups of compounds, including 1-acylderivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole and 2-acylamino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazoles, exhibit anti-inflammatory activity. []

N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide Hydrochloride

  • Compound Description: This spirocyclic amide derivative was synthesized using a novel route involving the oxidative cleavage of a tert-butyl ester followed by amine coupling and deprotection. []

2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile–3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile (1/19)

  • Compound Description: This entry refers to a 1:19 co-crystal composed of two distinct molecules. One molecule features a buckled fused-ring system with a twisted dimethoxyphenyl substituent. The crystal structure is stabilized by N—H⋯O hydrogen bonds forming helical chains. []

N-(3,4-Dimethoxyphenyl)-2-{[2-methyl-6-(pyridine-2-yl)-pyrimidin-4-yl]thio}acetamide (Epirimil)

  • Compound Description: Epirimil is a promising anticonvulsant compound with low toxicity. Its anticonvulsant activity is attributed to a multifactor mechanism, and it exhibits minimal impact on the psycho-emotional state of laboratory animals. []

1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

  • Compound Description: This compound features two crystallographically independent molecules in its asymmetric unit, each stabilized by intramolecular hydrogen bonds. []

2,2′,4-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4′,5′-diphenyl-1,1′-two imidazole (CZ-HABI)

  • Compound Description: CZ-HABI is a highly efficient UV initiator used in photopolymerization reactions. Studies have investigated its characteristics and efficiency in initiating the polymerization of acrylate monomers. []

(Z)‐3‐(3,4‐Dimethoxy­phen­yl)‐2‐(4‐methoxy­phen­yl)acrylonitrile

  • Compound Description: This compound, synthesized via a base-catalyzed reaction, serves as a dipolarophile in the construction of bioactive heterocycles. It features a Z configuration of the olefinic bond and participates in C—H⋯O and C—H⋯N hydrogen bonding interactions. []
  • Compound Description: DDPH is a compound investigated for its effects on cardiac electrophysiology. Studies have demonstrated that it inhibits both the inward rectifier K+ current (IK1) and the delayed rectifier K+ current (IK) in guinea pig ventricular myocytes. []

5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine

  • Compound Description: This compound features a thiazole ring at a specific dihedral angle to the benzene ring. Intermolecular N—H⋯N and N—H⋯O hydrogen bonds govern its crystal packing. []

4-[(1E)-(3,4-dimethoxyphenyl)methylene]amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (1) and 4-[(1E)-(2-hydroxy-5-methoxyphenyl)methylene]amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (2)

  • Compound Description: These two Schiff base ligands have been synthesized and characterized. Compound 2 exhibits tautomeric equilibria in solution. Their crystal structures reveal distinct packing arrangements influenced by intermolecular interactions. []

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

  • Compound Description: This compound is characterized by a close proximity between two benzene rings due to a small dihedral angle, suggesting weak π–π interactions. []

5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines

  • Compound Description: This series of oxadiazole derivatives exhibits significant anticancer and antioxidant activities. Structure-activity relationships suggest that the presence of specific substituents on the aryl ring contributes to their potent biological profiles. []

(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile monohydrate

  • Compound Description: This compound, synthesized from a multicomponent reaction, features distinct conformations in its cyclohexyl and pyran rings. Intermolecular hydrogen bonds contribute to its crystal packing. []

5-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)pyrazolidin-3-one

  • Compound Description: This compound has a pyrazolidinone core with a 3,4-dimethoxyphenyl substituent. It exhibits intramolecular C—H⋯N hydrogen bonds and intermolecular C—H⋯O and N—H⋯O hydrogen bonds, contributing to its crystal packing. []

2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile (AHDMPPC)

  • Compound Description: AHDMPPC is a pyrimidine derivative studied for its interaction with human serum albumin (HSA). Spectroscopic studies revealed that AHDMPPC binds to HSA with high affinity, indicating its potential as a drug carrier or therapeutic agent. []

9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

  • Compound Description: This compound features two independent molecules in its asymmetric unit, both characterized by a flattened boat conformation of the central acridinedione system. The crystal structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds. []

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methyl-4-methoxyphenyl)prop-2-en-1-one

  • Compound Description: This chalcone analog has a planar molecular backbone stabilized by intramolecular hydrogen bonds. The crystal packing is governed by intermolecular C—H⋯O hydrogen bonds and π…π stacking interactions. []

3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

  • Compound Description: This molecule has a distorted half-chair conformation in its partially saturated ring and exhibits a significant fold in its structure due to the dihedral angle between its benzene rings. It forms supramolecular chains through N—H⋯O hydrogen bonds. []
  • Compound Description: This compound serves as a precursor in the Bischler-Napieralski cyclization reaction, leading to the formation of isoquinoline derivatives. []

4-[Bis(3,4-dimethoxyphenyl)methyl]pyridine ethanol monosolvate

  • Compound Description: This compound is characterized by a propeller-like conformation of its three rings connected to the methine C atom. It forms an O—H⋯N hydrogen bond with the ethanol solvent molecule. []

6-(3,4-Dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[C][2,7]naphthyridin-6-ium Chloride (Perloline Chloride)

  • Compound Description: Perloline chloride, a naturally occurring alkaloid, is synthesized through a multistep process involving photochemical rearrangement and reduction reactions. []

5-[3-(2,5-dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxylbenzamide (Compound 1)

  • Compound Description: Compound 1 is a newly synthesized benzamide derivative with potential as a type-II diabetes innovative drug. It exhibits good drug-likeness properties. []

aryl-heteroaryl-(n-(2-(3,4-dimethoxyphenyl) ethyl)-N-methyl-3-aminopropoxy) methane derivatives

  • Compound Description: These derivatives are synthesized through a specific reaction sequence involving compounds with a 3,4-dimethoxyphenyl moiety. They can exist as physiologically acceptable salts. []

4-spirocycloalkan(tetrahydropyran)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This class of compounds, synthesized through a multi-step process involving cyclization and reduction reactions, exhibits antiarrhythmic activity. The presence of spirocyclic structures and methoxy groups contributes to their pharmacological profile. []
  • Compound Description: These compounds are new psychoactive substances (NPS) that have recently emerged on the market. They belong to the cathinone and amphetamine drug classes. []

6-(3,4-Dimethoxyphenyl)-5-hydroxy-5,6-dihydrobenzo[c]-[2,7]naphthyridin-4(3H)-one (Perloline)

  • Compound Description: Perloline, a natural alkaloid, is synthesized by reducing dehydroperloline, which is prepared through a benzyne intermediate. []

Dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Compound Description: This compound features a slightly twisted 1,4-dihydropyridine ring. Intermolecular N—H⋯O and C—H⋯O hydrogen bonds contribute to its three-dimensional crystal structure. []

4′-(3,4-Di­meth­oxy­phen­yl)-2,2′:6′,2′′-terpyridine

  • Compound Description: This compound consists of a terpyridine unit with a 3,4-dimethoxyphenyl substituent. The crystal structure reveals a transoid conformation of the pyridyl rings and a nearly coplanar arrangement between the dimethoxyphenyl substituent and the terpyridyl unit. []

4‐(3,4‐Dimethoxy­phen­yl)‐2‐oxo‐N,3‐bis­(3,4,5‐trimethoxy­phenyl)‐2,3‐dihydro‐1H‐imidazoline‐1‐carboxamide

  • Compound Description: This compound is characterized by an almost planar imidazolin-2-one system connected to substituted phenyl groups. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide

  • Compound Description: This compound features a distorted tetrahedral geometry around the sulfur atom and exhibits weak C—H⋯O and π–π interactions in its crystal structure. []

Properties

Product Name

N-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide

IUPAC Name

N-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide

Molecular Formula

C16H18FNO4S

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C16H18FNO4S/c1-21-15-9-8-14(10-16(15)22-2)18(23(3,19)20)11-12-4-6-13(17)7-5-12/h4-10H,11H2,1-3H3

InChI Key

XNQPYSVRPIZXBW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C)OC

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.